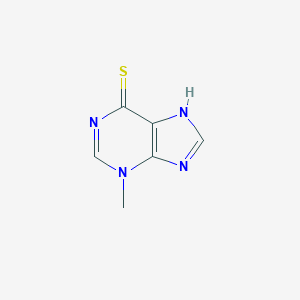![molecular formula C6H3Cl2N3 B559687 2,4-ジクロロ-7H-ピロロ[2,3-d]ピリミジン CAS No. 90213-66-4](/img/structure/B559687.png)
2,4-ジクロロ-7H-ピロロ[2,3-d]ピリミジン
概要
説明
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C6H3Cl2N3 and a molecular weight of 188.01 . It is also known to be a key intermediate when preparing active pharmaceutical ingredients .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives using microwave technique has also been reported .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES stringClc1nc(Cl)c2cc[nH]c2n1 . The InChI key is GHXBPCSSQOKKGB-UHFFFAOYSA-N . Chemical Reactions Analysis
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine include a density of 1.7±0.1 g/cm3, boiling point of 306.2±24.0 °C at 760 mmHg, and a flash point of 167.7±8.5 °C . It has a molar refractivity of 44.5±0.3 cm3 and a molar volume of 112.2±3.0 cm3 .科学的研究の応用
生化学試薬
“2,4-ジクロロ-7H-ピロロ[2,3-d]ピリミジン”は、生化学試薬として使用できます . 生化学試薬は、生化学研究や実験で使用される物質であり、新薬開発や科学的理解の進展に重要な役割を果たしています。
ライフサイエンス研究用有機化合物
この化合物は、ライフサイエンス関連の研究のための有機化合物としても使用できます . 有機化合物は、生物学的プロセスの研究や新しい治療戦略の開発など、さまざまな目的でライフサイエンス研究で広く使用されています。
医薬品中間体
“2,4-ジクロロ-7H-ピロロ[2,3-d]ピリミジン”は、医薬品中間体として広く使用されています . 医薬品中間体は、医薬品の製造に使用される化合物です。これらは、さまざまな医薬品化合物の合成によく使用されます。
キナーゼ阻害剤の合成
この化合物は、さまざまな医薬品化合物、特にキナーゼ阻害剤の合成において重要な役割を果たしています . キナーゼ阻害剤は、がんを含むさまざまな疾患の治療に使用される重要な治療薬です。これらは、キナーゼと呼ばれる特定の酵素の作用を阻害することにより作用し、キナーゼは癌細胞の増殖と拡散に寄与する可能性があります。
トファシチニブ中間体
“2,4-ジクロロ-7H-ピロロ[2,3-d]ピリミジン”は、トファシチニブの合成における中間体として使用できます . トファシチニブは、関節リウマチ、乾癬性関節炎、潰瘍性大腸炎の治療に使用される薬剤です。
作用機序
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to target tlr7, a toll-like receptor involved in innate immune responses .
Mode of Action
Chemically, compounds of this class demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Result of Action
Similar compounds have shown exceptional antiviral activity .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at room temperature .
特性
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBPCSSQOKKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556131 | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90213-66-4 | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90213-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-7-deazapurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in nucleoside chemistry?
A1: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile precursor for synthesizing 7-deazapurine nucleosides [, ]. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities.
Q2: How does the presence of chlorine atoms at the 2 and 4 positions impact the reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine?
A2: The chlorine atoms act as leaving groups, enabling nucleophilic substitution reactions with various nucleophiles [, ]. This allows for the introduction of diverse substituents at these positions, ultimately leading to a library of modified nucleosides with potentially altered biological properties.
Q3: Can the chlorine atoms in 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine be selectively substituted?
A3: Yes, research indicates that the chlorine atom at the 4 position exhibits higher reactivity compared to the one at the 2 position []. This allows for regioselective substitution at the 4 position under controlled reaction conditions, enabling the synthesis of specific 7-deazapurine nucleoside analogues.
Q4: How does the presence of protecting groups on the sugar moiety during nucleoside synthesis affect the reactivity of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine?
A4: Studies have shown that the type of protecting group on the sugar moiety significantly influences the reactivity of the aglycone (2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine) []. For instance, benzyl protecting groups were found to hinder nucleophilic substitution reactions, while the absence of such bulky groups facilitated the process.
Q5: What are some examples of 7-deazapurine nucleosides synthesized using 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material?
A5: Researchers have successfully synthesized 7-deaza-2′-deoxyxanthosine and 7-deaza-2′-deoxyspongosine, two novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides, starting from 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine []. This highlights the compound's versatility in synthesizing structurally diverse nucleoside analogues with potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

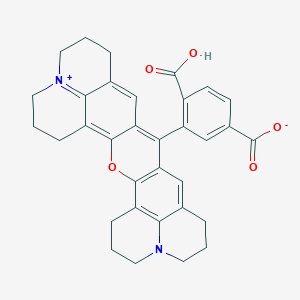
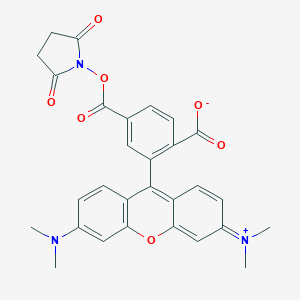
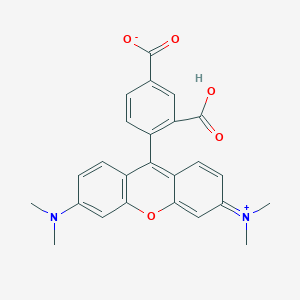
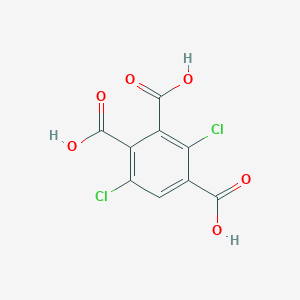
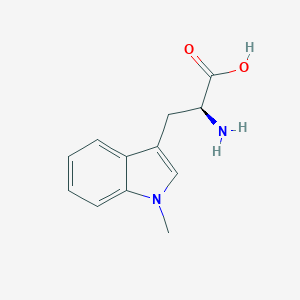

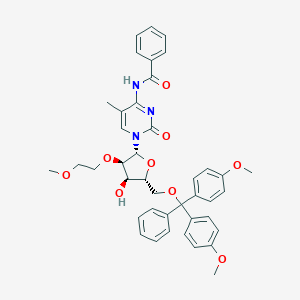
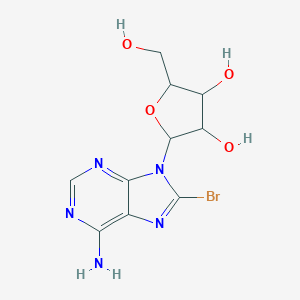
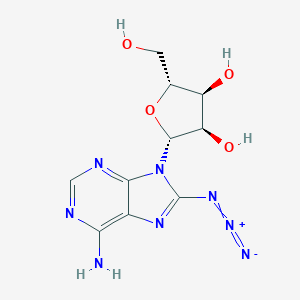
![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)
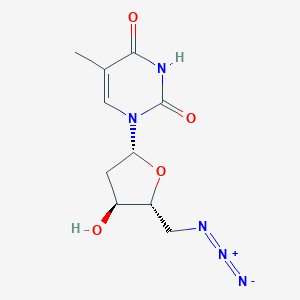
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B559664.png)
